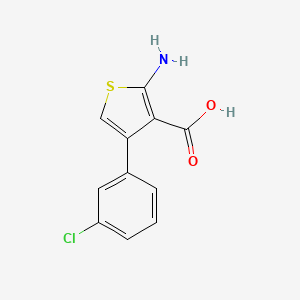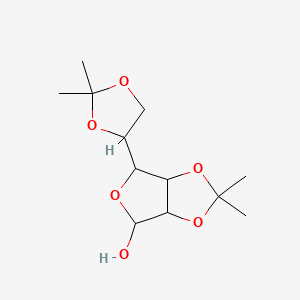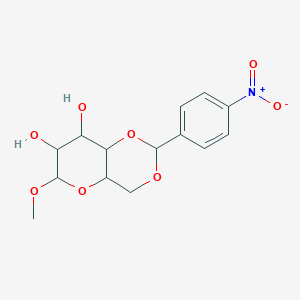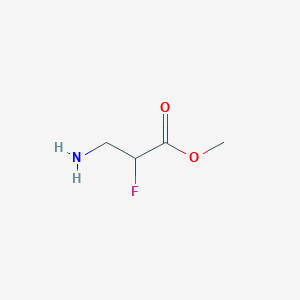
4-Methyl-2-pyridin-4-yl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-(pyridin-4-yl)phenol is an organic compound that belongs to the class of phenols and pyridines It is characterized by a phenol group substituted with a methyl group and a pyridine ring at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(pyridin-4-yl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methylphenol with 4-bromopyridine under basic conditions. The reaction typically requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-methyl-2-(pyridin-4-yl)phenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-(pyridin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group and the phenol group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones and related compounds.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted phenols and pyridines.
Applications De Recherche Scientifique
4-methyl-2-(pyridin-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methyl-2-(pyridin-4-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylphenol: Lacks the pyridine ring, resulting in different chemical and biological properties.
2-(pyridin-4-yl)phenol: Lacks the methyl group, affecting its reactivity and interactions.
4-methyl-2-(pyridin-2-yl)phenol: The position of the pyridine ring is different, leading to variations in its properties.
Uniqueness
4-methyl-2-(pyridin-4-yl)phenol is unique due to the specific substitution pattern of the phenol and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H11NO |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
4-methyl-2-pyridin-4-ylphenol |
InChI |
InChI=1S/C12H11NO/c1-9-2-3-12(14)11(8-9)10-4-6-13-7-5-10/h2-8,14H,1H3 |
Clé InChI |
CCAZVHNGBGLGAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiaspiro[2.5]octan-7-one](/img/structure/B12076020.png)


![1-[2,3-O-Isopropylidene-beta-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic acid methyl ester](/img/structure/B12076033.png)










